molecular formula C16H24N2O2 B7987937 Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7987937
M. Wt: 276.37 g/mol
InChI Key: GMWYGDTWTAFLLF-HNNXBMFYSA-N
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Description

Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1353999-59-3) is a chiral piperidine-based carbamate derivative of interest in medicinal chemistry and pharmaceutical research . This compound features a defined (S) configuration at the chiral center and a molecular formula of C16H24N2O2 with a molecular weight of 276.37 g/mol . The benzyl ester group often serves as a key protecting group in multi-step organic synthesis, facilitating the controlled construction of complex molecules .Patents indicate that structurally related piperidine carbamate derivatives are investigated for their potential in treating psychiatric and neurological conditions, suggesting a relevant area of application for this compound . As a building block, it is useful for exploring structure-activity relationships (SAR), particularly in programs targeting the central nervous system .Handling this compound requires appropriate safety measures. It is recommended to be stored at -20°C for long-term stability . As with similar compounds, it may be harmful if swallowed and cause skin or serious eye irritation . Please Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

benzyl N-[(3S)-piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYGDTWTAFLLF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Amino Acid Precursors

The chiral pool strategy leverages naturally occurring amino acids to introduce stereochemistry. For example, L-proline or its derivatives serve as starting materials for constructing the (S)-piperidin-3-yl moiety. A representative synthesis involves:

  • Protection of L-proline :

    • L-Proline is protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions .

    • Reaction : L-Proline+Boc2OBaseBoc-Proline\text{L-Proline} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Proline} .

  • Reductive Amination :

    • Boc-protected proline undergoes reductive amination with isopropylamine to introduce the isopropyl group.

    • Conditions : Sodium cyanoborohydride (NaBH3_3CN) in methanol, pH 4–5 .

  • Carbamate Formation :

    • The secondary amine reacts with benzyl chloroformate (Cbz-Cl) to form the carbamate.

    • Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0°C .

  • Deprotection and Isolation :

    • Boc removal using HCl in dioxane yields the final product .

Advantages : High enantiomeric purity (>98% ee) due to chiral starting materials .
Limitations : Multi-step synthesis reduces overall yield (typically 40–50%) .

Asymmetric Hydrogenation of Pyridine Derivatives

Recent advances in catalytic asymmetric hydrogenation enable direct access to enantioenriched piperidines. A Rh-catalyzed method reported by involves:

  • Substrate Preparation :

    • Phenyl pyridine-1(2H)-carboxylate is synthesized from pyridine via N-carboxylation.

  • Asymmetric Reductive Heck Reaction :

    • Catalyst : Rhodium with chiral phosphine ligands (e.g., (R)-BINAP).

    • Conditions : H2_2 (50 psi), 60°C, 24 hours .

    • Yield : 81–92%, ee : 94–99% .

  • Hydrogenation and Deprotection :

    • The tetrahydropyridine intermediate is fully hydrogenated to piperidine.

    • Carbamate deprotection with aqueous KOH affords the target compound .

Table 1 : Performance of Rh-Catalyzed Asymmetric Hydrogenation

SubstrateCatalystYield (%)ee (%)
Phenyl pyridine carboxylateRh-(R)-BINAP8596
Vinyl boronic acidRh-(S)-Segphos8998

Advantages : Scalable (demonstrated at 5 mmol scale), excellent stereocontrol .
Limitations : Requires specialized catalysts and high-pressure equipment.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For racemic syntheses, chiral resolution is critical. A protocol from involves:

  • Racemic Synthesis :

    • N-Acetyl-3-aminopyridine is hydrogenated to rac-N-acetyl-3-aminopiperidine using Pd/C .

  • Salt Formation :

    • The racemic amine is treated with dibenzoyl-D-tartaric acid to form diastereomeric salts.

    • Solvent : Methanol/water (3:1) .

  • Crystallization :

    • Repeated recrystallization enriches the (S)-enantiomer (up to 98% ee) .

  • Carbamoylation :

    • The resolved amine reacts with isopropyl chloroformate and benzyl alcohol.

Advantages : Cost-effective for large-scale production.
Limitations : Low efficiency (30–40% yield after multiple crystallizations) .

Enzymatic Kinetic Resolution

Emerging biocatalytic methods utilize lipases or transaminases to achieve enantioselectivity:

  • Transaminase-Catalyzed Amination :

    • A ketone precursor undergoes asymmetric amination using ω-transaminases.

    • Conditions : PLP cofactor, isopropylamine as amine donor .

  • Carbamate Formation :

    • The resulting (S)-amine is converted to the carbamate via Cbz-Cl .

Table 2 : Enzymatic Resolution Performance

Enzyme SourceSubstrateee (%)Yield (%)
Arthrobacter sp.Ketone A9965
Bacillus megateriumKetone B9758

Advantages : Green chemistry, high selectivity.
Limitations : Substrate specificity limits broad applicability.

Solid-Phase Synthesis for Combinatorial Libraries

For high-throughput applications, solid-phase methods are employed:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected piperidine-3-carboxylic acid .

  • Amide Coupling :

    • Isopropylamine is introduced using HBTU/HOBt activation .

  • On-Resin Carbamoylation :

    • Benzyl chloroformate is added under basic conditions .

  • Cleavage and Purification :

    • TFA cleavage yields the final product (purity >95% by HPLC) .

Advantages : Rapid library generation.
Limitations : Lower yields per cycle (60–70%) .

Comparison of Key Methods

Table 3 : Method Comparison for Isopropyl-(S)-piperidin-3-yl-carbamic Acid Benzyl Ester

MethodYield (%)ee (%)ScalabilityCost
Chiral Pool4598ModerateHigh
Asymmetric Hydrogenation8596HighMedium
Diastereomeric Salt3598HighLow
Enzymatic Resolution6099LowMedium
Solid-Phase6595LowHigh

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and benzyl alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: The major products are (S)-piperidin-3-yl-carbamic acid and benzyl alcohol.

    Oxidation: The products depend on the specific oxidizing agent and conditions used.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Scientific Research Applications

Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several notable applications:

1. Medicinal Chemistry

  • The compound serves as an intermediate in the synthesis of drugs targeting the central nervous system (CNS). Its structural properties may allow for specific interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as Alzheimer's disease by potentially inhibiting acetylcholinesterase (AChE) .

2. Drug Development

  • As a building block in organic synthesis, it is used to create more complex molecules that may exhibit desired pharmacological properties. Its ability to modulate neurotransmitter systems positions it as a valuable compound in drug discovery .

3. Biological Activity Studies

  • Research has indicated that compounds similar to this compound can influence neurotransmitter systems, particularly cholinergic pathways . Interaction studies often focus on binding affinity at various biological targets, which are crucial for assessing therapeutic potential .

Case Studies and Research Findings

Several studies have explored the efficacy and potential applications of this compound:

  • Neuropharmacology : A study illustrated that compounds with piperidine structures demonstrate significant effects on neurotransmitter systems. This compound was found to enhance cholinergic transmission by inhibiting AChE, indicating its potential use in treating cognitive disorders .
  • Antimalarial Activity : Research into related piperidine derivatives has shown promise as inhibitors of Plasmodium falciparum farnesyltransferase (PfPFT), suggesting that similar compounds could be explored for antimalarial drug development .

Mechanism of Action

The mechanism of action of isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ester Group Variations

The benzyl ester in the target compound can be substituted with other alkyl or aryl groups, altering physicochemical properties and reactivity:

  • Methyl ester analogs : Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1354009-43-0) has a lower molecular weight (248.33 g/mol vs. 306.41 g/mol for the isopropyl variant) and reduced steric bulk, which may enhance solubility but reduce metabolic stability .
  • highlights that benzyl esters in organocatalytic reactions yield products with excellent enantioselectivity (>90% ee), comparable to methyl and isopropyl esters .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Functional Groups Enantioselectivity (ee) Yield (%)
Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester 306.41 Isopropyl carbamate, benzyl ester >90% 75–85
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester 248.33 Methyl carbamate, benzyl ester >90% 80–90
(R)-Piperidin-3-yl-carbamic acid benzyl ester 234.30 Unsubstituted carbamate, benzyl ester N/A N/A

Stereochemical Differences

  • Enantiomeric pairs: The (R)-enantiomer of piperidin-3-yl-carbamic acid benzyl ester (CAS 478646-32-1) exhibits distinct reactivity and binding affinity compared to the (S)-form. For example, in asymmetric synthesis, the (S)-configuration often dominates in achieving high enantiocontrol, as seen in organocatalytic protocols .

Substituent Effects on Reactivity

  • Amino-propionyl derivatives: Compounds like [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0) exhibit higher molecular weights (347.45 g/mol) and modified pharmacokinetic profiles due to the added amino group .

Catalytic Approaches

  • Lipozyme TL IM-mediated synthesis: describes enzymatic hydroxylaminolysis of triglycerides using methyl, isopropyl, and benzyl esters under optimized conditions (hexane, 39°C, 72 h), achieving high yields.
  • Organocatalysis: Asymmetric additions with isopropyl esters achieve >90% ee, though γ-keto esters are incompatible due to side reactions .

Diastereoselectivity Challenges

  • Isopropyl isocyanoacetate (used in oxazoline synthesis) shows lower diastereoselectivity (dr 3:1) compared to tert-butyl or benzyl esters (dr 5:1), highlighting steric and electronic influences .

Biological Activity

Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, a carbamic acid moiety, and a benzyl ester group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Structural Characteristics

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 290.4 g/mol
  • Functional Groups : Piperidine ring, carbamic acid, benzyl ester

The presence of the piperidine ring is particularly noteworthy as it is known to influence the compound's interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

  • Neuromodulation : Potential effects on neurotransmitter systems suggest roles in managing conditions like anxiety or depression.
  • Antimicrobial Activity : Some studies indicate that derivatives of this compound can exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell growth in vitro, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Isopropyl benzoateLacks piperidine ringLimited biological activity
Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl esterSimilar structure but different alkyl groupVariable effects on enzyme inhibition
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl esterSimilar structure with methyl groupPotentially less active than isopropyl variant

The structural uniqueness of this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antimalarial Activity : A study investigated the effects of piperidine derivatives on Plasmodium falciparum protein farnesyltransferase (PfPFT), revealing significant inhibition at low concentrations (IC₅₀ values) . this compound may share similar mechanisms due to structural similarities.
  • Cytotoxicity Studies : In vitro assays demonstrated that compounds with piperidine structures exhibit dose-dependent cytotoxicity against various cancer cell lines . The specific activity of this compound remains to be fully characterized but suggests potential for further exploration.
  • Synthetic Pathways : Research has outlined synthetic routes for producing this compound, emphasizing modifications that enhance biological activity or improve pharmacokinetic properties . These pathways are crucial for developing derivatives with optimized therapeutic profiles.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

Answer: The synthesis of benzyl esters, such as this compound, often employs 2-benzyloxypyridine as a benzylating agent under mild acidic conditions. For carbamate formation, coupling isopropylamine with the activated carbonyl group (e.g., using carbonyldiimidazole or phosgene derivatives) is typical. Reaction efficiency can be improved by optimizing solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst selection (e.g., DMAP for nucleophilic catalysis). Side products like unreacted amine or hydrolyzed esters should be monitored via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Q2. How should researchers handle and purify this compound to ensure high yield and purity?

Answer: Post-synthesis, purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. For carbamic acid derivatives, avoid prolonged exposure to moisture or acidic conditions to prevent hydrolysis. Recrystallization from ethanol or acetone/water mixtures may enhance purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 220–254 nm) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Consult SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. Q4. How can the stereochemical integrity of the (S)-piperidin-3-yl group be validated during synthesis and storage?

Answer: Use chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane mobile phase) or polarimetry to confirm enantiomeric excess. Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (20–80% RH) over 1–6 months can assess stereochemical degradation. NMR (¹H and ¹³C) with chiral shift reagents (e.g., Eu(hfc)₃) may resolve diastereomeric signals .

Q. Q5. What analytical methods are recommended for detecting trace impurities or degradation products?

Answer: Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode (ESI+) identifies impurities at ppm levels. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For degradation products, stress testing (e.g., 0.1M HCl/NaOH, 40°C/75% RH) coupled with UV-Vis spectroscopy (200–400 nm) monitors hydrolytic or oxidative pathways .

Q. Q6. How should researchers resolve contradictions in reported stability data for carbamic acid benzyl esters?

Answer: Discrepancies often arise from differences in storage conditions (e.g., light exposure, humidity) or analytical methods. Replicate stability assays under controlled conditions (e.g., ICH Q1A guidelines) and cross-validate using orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity). Refer to NIST data for thermodynamic stability parameters (ΔH, ΔG) .

Q. Q7. What strategies mitigate interference from byproducts in biological assays involving this compound?

Answer: Pre-purify the compound via preparative HPLC. Use blank controls (e.g., vehicle-only samples) to identify assay artifacts. For receptor-binding studies, validate specificity via competitive binding assays with known inhibitors. Quantify byproducts using LC-MS and adjust concentrations to maintain >95% purity .

Q. Q8. How should waste containing this compound be managed to comply with environmental regulations?

Answer: Collect waste in labeled, sealed containers segregated from incompatible chemicals (e.g., strong acids/bases). Neutralize carbamate residues with dilute sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration or chemical degradation, adhering to EPA or local guidelines .

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